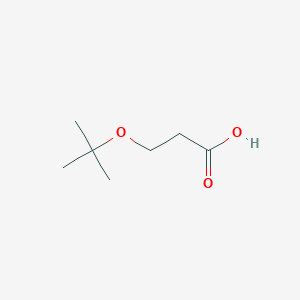

3-tert-Butoxypropionic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-[(2-methylpropan-2-yl)oxy]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O3/c1-7(2,3)10-5-4-6(8)9/h4-5H2,1-3H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXZYUJNAHMNZBA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90375431 | |

| Record name | 3-tert-Butoxypropionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90375431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21150-73-2 | |

| Record name | 3-tert-Butoxypropionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90375431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(tert-Butoxy)propionic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: Unveiling a Versatile Synthetic Building Block

An In-Depth Technical Guide to 3-tert-Butoxypropionic Acid (CAS: 21150-73-2)

This compound, identified by the CAS number 21150-73-2, is a carboxylic acid featuring a sterically hindered tert-butoxy group at the β-position.[1] While not as extensively documented as some commodity chemicals, its unique structure makes it a valuable intermediate and building block in specialized organic synthesis. The presence of both a carboxylic acid handle for derivatization (e.g., amide or ester formation) and an acid-labile tert-butyl ether protecting group within the same molecule offers strategic advantages in multi-step synthetic campaigns. This guide provides a comprehensive technical overview for researchers, chemists, and drug development professionals, detailing its properties, synthesis, analytical validation, safety protocols, and applications.

Part 1: Physicochemical and Spectroscopic Profile

The molecular structure of this compound consists of a propionic acid core with a tert-butoxy group attached to the third carbon.[1] This combination imparts specific physical and chemical characteristics that are crucial for its handling and application.

Key Properties Overview

A summary of the essential physicochemical data for this compound is presented below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 21150-73-2 | [1] |

| Molecular Formula | C₇H₁₄O₃ | [1][2] |

| Molecular Weight | 146.18 g/mol | [1] |

| IUPAC Name | 3-[(2-methylpropan-2-yl)oxy]propanoic acid | [1][2] |

| Physical Form | Liquid | |

| Appearance | Colorless to pale yellow liquid | [1] |

| Density | ~0.989 g/mL at 20 °C | |

| Solubility | Soluble in common organic solvents (ethanol, acetone, ethyl acetate); limited water solubility. | [1] |

Structural and Spectroscopic Insights

The defining feature of this molecule is the tert-butyl group, which provides significant steric hindrance and is susceptible to cleavage under acidic conditions.[1] This acid lability is a cornerstone of its utility as a protected building block.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : Expected signals would include a sharp singlet around δ 1.2-1.4 ppm integrating to 9 protons for the equivalent methyl groups of the tert-butyl moiety. Two triplets would be expected for the ethylene bridge protons (-CH₂-CH₂-) between the ether and carbonyl groups, likely in the δ 2.5-2.8 ppm and δ 3.6-3.9 ppm regions. A broad singlet for the carboxylic acid proton would appear far downfield (δ 10-12 ppm), which would be exchangeable with D₂O.

-

¹³C NMR : Key signals would include the quaternary carbon of the tert-butyl group (~75-80 ppm), the three equivalent methyl carbons (~28 ppm), the two methylene carbons of the propionate backbone, and the carboxylic acid carbonyl carbon (~170-180 ppm).

-

-

Infrared (IR) Spectroscopy : A broad absorption band is expected in the 2500-3300 cm⁻¹ region, characteristic of the O-H stretching of the carboxylic acid. A sharp, strong peak corresponding to the C=O stretch of the carbonyl group should appear around 1700-1725 cm⁻¹. The C-O stretching of the ether linkage would be visible in the 1050-1150 cm⁻¹ region.

-

Mass Spectrometry (MS) : The molecular ion peak [M]+ at m/z 146 would be expected. A prominent fragment would likely be the loss of the tert-butyl group (57 amu), resulting in a fragment at m/z 89.

Part 2: Synthesis and Mechanistic Considerations

While several suppliers offer this compound, understanding its synthesis is crucial for process development and impurity profiling. A common and logical approach is the Michael addition of tert-butanol to an acrylate precursor, catalyzed by a strong base.

Proposed Synthetic Workflow

The following diagram illustrates a plausible synthetic route from methyl acrylate.

Caption: Synthetic workflow for this compound via Michael addition and hydrolysis.

Experimental Protocol (Illustrative)

This protocol is based on established principles of Michael additions and ester hydrolysis.

-

Reaction Setup : To a stirred solution of tert-butanol (1.2 equivalents) in an anhydrous aprotic solvent like THF, add a catalytic amount of a strong, non-nucleophilic base such as potassium tert-butoxide (0.1 equivalents) under an inert atmosphere (N₂ or Ar).

-

Causality: Potassium tert-butoxide is chosen to generate the tert-butoxide nucleophile in situ without introducing competing nucleophiles. An inert atmosphere prevents quenching of the base by atmospheric moisture and CO₂.

-

-

Michael Addition : Cool the mixture to 0 °C and add methyl acrylate (1.0 equivalent) dropwise over 30 minutes, maintaining the temperature below 5 °C. Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Causality: The dropwise addition at low temperature controls the exothermic reaction. The conjugate addition is favored due to the formation of a stable enolate intermediate.

-

-

Hydrolysis (Saponification) : Upon reaction completion (monitored by TLC or GC), add an aqueous solution of sodium hydroxide (2.0 equivalents). Heat the mixture to 40-50 °C for 2-4 hours until the ester is fully hydrolyzed.

-

Causality: Saponification is a robust method for ester cleavage. Using excess base ensures the reaction goes to completion.

-

-

Workup and Isolation : Cool the reaction mixture and remove the organic solvent under reduced pressure. Dilute the aqueous residue with water and wash with a nonpolar solvent (e.g., hexanes or diethyl ether) to remove any unreacted starting material or non-acidic byproducts.

-

Acidification : Cool the aqueous layer in an ice bath and acidify to pH 2-3 by the slow addition of cold 1M HCl.

-

Causality: Acidification protonates the carboxylate salt, causing the less water-soluble carboxylic acid to precipitate or separate as an oil.

-

-

Extraction and Purification : Extract the acidified aqueous layer three times with a suitable organic solvent (e.g., ethyl acetate). Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product. Further purification can be achieved by vacuum distillation or chromatography if necessary.

Part 3: Analytical Characterization and Quality Control

A robust analytical workflow is essential to confirm the identity, purity, and stability of this compound. This constitutes a self-validating system where orthogonal techniques corroborate the material's quality.

Analytical Workflow

The following workflow ensures comprehensive characterization.

Caption: A comprehensive analytical workflow for quality control of this compound.

Protocol: Purity Determination by HPLC

High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity of non-volatile organic acids. The method below is adapted from general principles for similar compounds.[3]

-

Sample Preparation : Prepare a stock solution of this compound at 1.0 mg/mL in the mobile phase. Prepare serial dilutions for linearity assessment.

-

Chromatographic Conditions :

-

Column : C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase : An isocratic or gradient mixture of acetonitrile and a buffered aqueous phase (e.g., 0.1% phosphoric acid or a phosphate buffer at pH 2.5). A typical starting point could be 40:60 (v/v) Acetonitrile:Buffer.

-

Causality: The acidic mobile phase ensures the carboxylic acid is in its neutral, protonated form, leading to better retention and sharp peak shapes on a C18 column.

-

Flow Rate : 1.0 mL/min.

-

Column Temperature : 30 °C.

-

Detection : UV detection at a low wavelength (e.g., 210 nm) where the carboxylic acid chromophore absorbs.

-

Injection Volume : 10 µL.

-

-

Analysis : Inject the sample and integrate all peaks. The purity is calculated as the area of the main peak divided by the total area of all peaks (Area Percent method).

-

Validation : The method should be validated for specificity, linearity, accuracy, and precision according to standard guidelines to ensure trustworthiness.

Part 4: Handling, Safety, and Storage

Proper handling of this compound is imperative to ensure laboratory safety. The compound is classified as a hazardous substance.

-

Hazard Identification :

-

GHS Classification : Skin Irritation (Category 2), Serious Eye Irritation (Category 2A), Specific target organ toxicity — single exposure (Category 3), Respiratory tract irritation.[4]

-

Signal Word : Warning.

-

Hazard Statements : H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[5]

-

-

Safe Handling and Personal Protective Equipment (PPE) :

-

Engineering Controls : Use only in a well-ventilated area, preferably within a chemical fume hood.[4]

-

Eye/Face Protection : Wear chemical safety goggles or a face shield.

-

Skin Protection : Wear compatible, chemical-resistant gloves (e.g., nitrile rubber). A lab coat is required.

-

Respiratory Protection : If vapors or mists are generated, use a NIOSH-approved respirator with an appropriate organic vapor cartridge (e.g., type ABEK).

-

-

Storage :

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.

-

It is classified as a combustible liquid (Storage Class 10). Keep away from heat, sparks, and open flames.

-

-

Disposal : Dispose of contents and container in accordance with local, regional, and national regulations. Do not allow it to enter drains or watercourses.

Part 5: Applications in Research and Drug Development

The primary utility of this compound lies in its function as a bifunctional building block, particularly in the synthesis of complex organic molecules and active pharmaceutical ingredients (APIs).

-

Acid-Labile Protecting Group : The tert-butyl ether is stable to a wide range of chemical conditions, including basic, oxidative, and reductive environments. However, it can be selectively cleaved under mild acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to reveal a primary alcohol. This protection-deprotection strategy is fundamental in modern organic synthesis, allowing for selective reactions at other sites of a complex molecule.

-

Linker and Spacer in Drug Conjugates : The propionic acid backbone provides a three-carbon spacer. The carboxylic acid can be activated and coupled to amines, alcohols, or other nucleophiles to form larger structures, such as antibody-drug conjugates (ADCs) or PROTACs, where precise spacing between different functional moieties is critical for biological activity.

-

Precursor for Novel Derivatives : The carboxylic acid can be reduced to an alcohol, converted to an acyl halide, or undergo various other transformations. This allows for the synthesis of a library of derivatives from a single, versatile starting material, which is a common strategy in early-phase drug discovery to explore structure-activity relationships (SAR). While this specific molecule is a building block, related structures are integral to important drugs. For instance, the (2R, 3S)-phenylisoserine side chain of the chemotherapy drug Docetaxel incorporates a tert-butoxy carbonyl group, highlighting the importance of this moiety in pharmaceutical science.[6]

Conclusion

This compound (CAS: 21150-73-2) is a specialized chemical reagent whose value is derived from the strategic combination of a stable, yet readily cleavable, tert-butoxy protecting group and a versatile carboxylic acid handle. A thorough understanding of its synthesis, analytical profile, and safety requirements is essential for its effective and safe use. For researchers in organic synthesis and drug development, it represents a useful tool for constructing complex molecular architectures, enabling the precise chemical modifications required to advance modern chemistry and medicine.

References

- Vulcanchem. (n.d.). This compound - 21150-73-2.

- Sigma-Aldrich. (n.d.). 3-(tert-Butoxy)propionic acid, ≥98.0% (T).

- ChemicalBook. (2025). 3-tert-Butoxy-3-oxopropanoic acid | 40052-13-9.

- ChemicalBook. (n.d.). 3-tert-Butoxy-3-oxopropanoic acid CAS#: 40052-13-9.

- BLD Pharm. (n.d.). 40052-13-9 | 3-tert-Butoxy-3-oxopropanoic acid.

- ChemicalBook. (n.d.). 3-tert-Butoxy-3-oxopropanoic acid synthesis.

- ChemicalBook. (n.d.). 3-(tert-Butoxycarbonyl-ethoxycarbonylmethyl-amino) -propionic acid ethyl ester synthesis.

- MedChemExpress. (2025). 3-(1-(tert-Butoxycarbonyl)azetidin-3-yl)propanoic acid-SDS.

- ChemicalBook. (2025). This compound | 21150-73-2.

- AK Scientific, Inc. (n.d.). Safety Data Sheet: 3-Amino-3-(3,5-di-tert-butylphenyl)propionic acid.

- Google Patents. (2012). WO2012117417A1 - Process for preparing (2r, 3s) 2-benzyloxy-3-tert-butoxy carbonyl amino-3-phenyl propionic acid.

- PubChemLite. (2025). 3-(tert-butoxy)propionic acid (C7H14O3).

- ResearchGate. (n.d.). Reactivity of tert.butyl ester 3-(3', 5'-di-tert.butyl- 4'-hydroxyphenyl)-propionic acid in the reactions of oxidation.

- PubMed. (2009). An innovative approach to the analysis of 3-[4-(2-methylpropyl)phenyl]propanoic acid as an impurity of ibuprofen on a carbon-coated zirconia stationary phase.

Sources

- 1. This compound (21150-73-2) for sale [vulcanchem.com]

- 2. PubChemLite - 3-(tert-butoxy)propionic acid (C7H14O3) [pubchemlite.lcsb.uni.lu]

- 3. An innovative approach to the analysis of 3-[4-(2-methylpropyl)phenyl]propanoic acid as an impurity of ibuprofen on a carbon-coated zirconia stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. aksci.com [aksci.com]

- 6. WO2012117417A1 - Process for preparing (2r, 3s) 2-benzyloxy-3-tert-butoxy carbonyl amino-3-phenyl propionic acid - Google Patents [patents.google.com]

Part 1: Core Physicochemical and Spectroscopic Profile

An In-Depth Technical Guide to the Chemical Properties of 3-tert-Butoxypropionic Acid

This guide provides a comprehensive technical overview of this compound, a bifunctional organic compound of interest to researchers and professionals in organic synthesis and drug development. We will delve into its core physicochemical properties, spectroscopic signature, chemical reactivity, plausible synthetic routes, and essential safety protocols. This document is designed to serve as a practical resource, blending established chemical principles with actionable laboratory insights.

This compound (CAS No. 21150-73-2) is characterized by the presence of both a carboxylic acid and a tert-butyl ether functional group.[1] This unique structure dictates its physical properties and chemical behavior, making it a valuable building block where the ether linkage can provide steric hindrance or act as a stable, yet cleavable, protecting group.

1.1: Core Physical and Chemical Properties

The fundamental properties of this compound are summarized below. The data indicates a combustible liquid with moderate acidity and limited water solubility, typical for a molecule with its structure.[1]

| Property | Value | Source(s) |

| CAS Number | 21150-73-2 | [1][2] |

| Molecular Formula | C₇H₁₄O₃ | [1][2] |

| Molecular Weight | 146.18 g/mol | [1][2] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Density | 0.989 g/mL at 20 °C | |

| pKa (estimated) | ~3-4 | [1] |

| Solubility | Soluble in organic solvents (ethanol, acetone, ethyl acetate); limited in water | [1] |

1.2: Spectroscopic Characterization (Predicted)

-

¹H NMR: The proton NMR spectrum is expected to be distinct. A large singlet at approximately 1.2-1.3 ppm, integrating to 9 protons, would correspond to the magnetically equivalent methyl groups of the tert-butyl moiety. Two triplets would be expected for the ethylene bridge protons (-O-CH₂-CH₂-COOH). The methylene group adjacent to the ether oxygen (-O-CH₂-) would likely appear around 3.6-3.8 ppm, while the methylene group alpha to the carbonyl (-CH₂-COOH) would be further downfield, around 2.5-2.7 ppm. Finally, a broad singlet for the carboxylic acid proton (-COOH) would be observed far downfield, typically above 10 ppm.

-

¹³C NMR: The carbon spectrum would show seven distinct signals. The quaternary carbon of the tert-butyl group would appear around 75-80 ppm, with the three equivalent methyl carbons resonating around 28-30 ppm. The two methylene carbons of the propionate backbone would be found at approximately 60-65 ppm (-O-CH₂) and 35-40 ppm (-CH₂-COOH). The carbonyl carbon of the carboxylic acid would be the most deshielded, appearing around 175-180 ppm.

-

Infrared (IR) Spectroscopy: The IR spectrum would be dominated by two key features: a very broad absorption band from approximately 2500 to 3300 cm⁻¹ characteristic of the O-H stretch of the carboxylic acid, and a sharp, strong carbonyl (C=O) stretch at ~1710 cm⁻¹. A prominent C-O stretching band for the ether linkage would also be visible around 1100-1200 cm⁻¹.

-

Mass Spectrometry (MS): Upon electron ionization (EI), a molecular ion peak (M⁺) at m/z = 146 would be expected. A characteristic and often prominent peak would be observed at m/z = 57, corresponding to the stable tert-butyl cation ([C(CH₃)₃]⁺) formed upon fragmentation. Another significant fragment could arise from the loss of the tert-butyl group (M-57).

Part 2: Synthesis and Chemical Reactivity

The dual functionality of this compound defines its reactivity, offering two distinct handles for chemical modification. The carboxylic acid engages in typical derivatization reactions, while the tert-butyl ether is notably susceptible to acid-catalyzed cleavage.

2.1: Plausible Synthetic Pathway: Michael Addition

A robust and industrially scalable method for synthesizing β-alkoxy propionic acids is the Michael addition of an alcohol to an acrylic acid derivative. In this case, the conjugate addition of tert-butanol to acrylic acid, catalyzed by a strong base, presents a logical synthetic route.

Caption: Proposed synthesis via Michael Addition.

Experimental Protocol: Synthesis of this compound (Hypothetical)

-

Rationale: This protocol is based on the established reactivity of Michael acceptors with alkoxides. Sodium hydride is chosen to deprotonate tert-butanol, forming the nucleophilic tert-butoxide in situ. Anhydrous conditions are critical to prevent quenching the base. The workup is designed to neutralize the base and isolate the carboxylic acid product.

-

Procedure:

-

To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous tetrahydrofuran (THF).

-

Cool the flask to 0 °C using an ice bath.

-

Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equivalents) portion-wise to the stirred solvent.

-

Slowly add tert-butanol (1.0 equivalent) dropwise. Allow the mixture to stir for 20-30 minutes at 0 °C to ensure complete formation of sodium tert-butoxide.

-

Add acrylic acid (1.05 equivalents) dropwise, maintaining the temperature at 0 °C.

-

After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

-

Upon completion, cautiously quench the reaction by slowly adding it to a beaker of ice-cold water.

-

Acidify the aqueous mixture to pH ~2 with cold 1 M HCl.

-

Extract the product into ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude oil via vacuum distillation or column chromatography to obtain pure this compound.

-

2.2: Chemical Reactivity and Mechanistic Insights

The carboxylic acid moiety allows for standard transformations, including:

-

Esterification: Reaction with an alcohol under acidic catalysis (e.g., Fischer esterification) or using coupling agents (e.g., DCC, EDC) to form the corresponding ester.

-

Amidation: Conversion to an acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with an amine to yield an amide.

-

Reduction: Reduction to the corresponding alcohol, 3-tert-butoxy-1-propanol, using strong reducing agents like lithium aluminum hydride (LiAlH₄).

A key feature of this molecule is the lability of the tert-butyl ether linkage under strongly acidic conditions.[3][4] Unlike primary or secondary ethers that may cleave via an Sₙ2 mechanism, the tertiary nature of this ether dictates a facile Sₙ1 pathway.[5][6] This reaction is synthetically useful for deprotection.

The mechanism proceeds via protonation of the ether oxygen, creating a good leaving group (tert-butanol). Departure of this leaving group generates a highly stable tertiary carbocation (the tert-butyl cation). This cation is then trapped by a nucleophile or undergoes elimination.[3][4]

Caption: Sₙ1 mechanism for acid-catalyzed ether cleavage.

Experimental Protocol: Cleavage of the tert-Butyl Ether

-

Rationale: Trifluoroacetic acid (TFA) is a common and effective reagent for cleaving tert-butyl protecting groups without requiring heat.[7] Dichloromethane (DCM) is a standard solvent that is inert to the acidic conditions. The protocol involves a simple reaction followed by removal of the volatile acid and solvent.

-

Procedure:

-

Dissolve this compound (1.0 equivalent) in anhydrous dichloromethane (DCM) in a round-bottom flask.

-

Add trifluoroacetic acid (TFA, 5-10 equivalents) dropwise to the solution at room temperature.

-

Stir the reaction mixture. Monitor by TLC or LC-MS for the disappearance of the starting material. The reaction is typically complete within 1-4 hours.

-

Once complete, remove the DCM and excess TFA under reduced pressure using a rotary evaporator. Co-evaporation with a solvent like toluene can help remove residual TFA.

-

The resulting crude propionic acid can be used directly or purified further if necessary.

-

Part 3: Applications in Research and Development

This compound is a versatile building block for synthesizing more complex molecules.

-

As a Protected Propionic Acid Derivative: The tert-butoxy group serves as a robust protecting group for the hydroxyl functionality of a 3-hydroxypropionic acid equivalent. It is stable to many reagents, including bases and nucleophiles, but can be selectively removed under specific acidic conditions that might be too harsh for other protecting groups.[1]

-

In Fragment-Based Drug Discovery: Its bifunctional nature allows it to be incorporated into larger molecules, where the carboxylic acid can form amide or ester linkages and the tert-butoxy group provides a sterically demanding, lipophilic moiety.

-

Polymer Chemistry: The carboxylic acid can be used to functionalize polymers, while the tert-butyl ether remains as a pendant group that could be later cleaved to reveal a hydroxyl group for further modification.

Part 4: Safety, Handling, and Storage

Proper handling of this compound is essential to ensure laboratory safety. It is classified as an irritant to the skin, eyes, and respiratory system.

4.1: Hazard Identification

| Hazard Class | Pictogram | Signal Word | Hazard Statement |

| Skin Irritation (Category 2) | GHS07 | Warning | H315: Causes skin irritation |

| Eye Irritation (Category 2) | GHS07 | Warning | H319: Causes serious eye irritation |

| STOT SE (Category 3) | GHS07 | Warning | H335: May cause respiratory irritation |

| Source: Sigma-Aldrich |

4.2: Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[8][9]

-

Personal Protective Equipment:

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear nitrile or other chemically resistant gloves. A lab coat is mandatory.

-

Respiratory Protection: If working outside a fume hood or with large quantities, use a respirator with an appropriate organic vapor cartridge (e.g., type ABEK).

-

-

Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[10]

4.3: Storage and Disposal

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area. It is classified under Storage Class 10 for combustible liquids. Keep away from strong oxidizing agents and strong bases.[10]

-

Disposal: Dispose of contents and container in accordance with local, regional, and national regulations. Do not allow to enter drains or waterways.[8]

Conclusion

This compound is a valuable bifunctional molecule with well-defined chemical properties. Its utility stems from the predictable reactivity of its carboxylic acid group and the specific, acid-labile nature of its tert-butyl ether moiety. A thorough understanding of its reactivity, particularly the Sₙ1 mechanism of ether cleavage, allows researchers to strategically employ it in complex synthetic campaigns. Adherence to strict safety protocols is paramount to mitigate the risks associated with its irritant properties. This guide serves as a foundational resource for the safe and effective use of this compound in a research and development setting.

References

-

Khan Academy. (2018). Ether cleavage with strong acids. YouTube. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 18.3: Reactions of Ethers - Acidic Cleavage. Retrieved from [Link]

-

OpenStax. (n.d.). 18.3 Reactions of Ethers: Acidic Cleavage. In Organic Chemistry: A Tenth Edition. Retrieved from [Link]

-

Wikipedia. (n.d.). Ether cleavage. Retrieved from [Link]

-

ResearchGate. (n.d.). Reactivity of tert.butyl ester 3-(3', 5'-di-tert.butyl- 4'-hydroxyphenyl)-propionic acid in the reactions of oxidation. Retrieved from [Link]

-

PubChem. (n.d.). 3-Butoxypropanoic acid. Retrieved from [Link]

- Google Patents. (2012). WO2012117417A1 - Process for preparing (2r, 3s) 2-benzyloxy-3-tert-butoxy carbonyl amino-3-phenyl propionic acid.

Sources

- 1. This compound (21150-73-2) for sale [vulcanchem.com]

- 2. scbt.com [scbt.com]

- 3. youtube.com [youtube.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. 18.3 Reactions of Ethers: Acidic Cleavage – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 6. Ether cleavage - Wikipedia [en.wikipedia.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. file.medchemexpress.com [file.medchemexpress.com]

- 9. aksci.com [aksci.com]

- 10. fishersci.com [fishersci.com]

Part 1: Molecular Insignia: Structure and Physicochemical Profile

An In-Depth Technical Guide to the Molecular Structure and Utility of 3-tert-Butoxypropionic Acid

This guide provides a comprehensive technical overview of this compound, a molecule of interest for professionals in chemical synthesis and pharmaceutical development. We will dissect its molecular architecture, explore its physicochemical properties, outline methodologies for its synthesis and characterization, and discuss its potential applications, grounded in established chemical principles and supported by authoritative references.

A molecule's utility is fundamentally dictated by its structure. This compound presents a compelling combination of a flexible propanoic acid chain and a sterically demanding tert-butoxy group, bestowing upon it a unique chemical personality.

Core Structural Analysis

The identity of this compound is defined by its specific arrangement of atoms and functional groups. Its key identifiers are summarized below.

| Identifier | Value | Reference |

| IUPAC Name | 3-[(2-methylpropan-2-yl)oxy]propanoic acid | [1] |

| CAS Number | 21150-73-2 | [2][3] |

| Molecular Formula | C₇H₁₄O₃ | [2][3] |

| Molecular Weight | 146.18 g/mol | [2][3] |

| SMILES | CC(C)(C)OCCC(=O)O | [1][2] |

| InChI | 1S/C7H14O3/c1-7(2,3)10-5-4-6(8)9/h4-5H2,1-3H3,(H,8,9) | [2] |

The structure consists of two primary functional domains:

-

Carboxylic Acid (-COOH): This terminal group is the primary site of acidic reactivity, enabling the formation of salts, esters, and amides. It is a key handle for integrating the molecule into larger structures.

-

tert-Butoxy Group (-OC(CH₃)₃): This bulky, non-polar ether group significantly influences the molecule's steric and electronic properties. Unlike the more common tert-butyloxycarbonyl (Boc) group, this ether linkage is highly stable and not readily cleaved under acidic conditions, making it a robust structural component rather than a protecting group.[2] Its electron-donating nature may slightly modulate the acidity of the carboxylic acid.[2]

Caption: 2D structure of this compound.

Physicochemical Data

The molecule's physical properties dictate its handling, solubility, and formulation characteristics. It is a combustible liquid under standard conditions.

| Property | Value | Source |

| Physical Form | Liquid | |

| Density | 0.989 g/mL at 20 °C | |

| Solubility | Expected to be soluble in common organic solvents (e.g., ethanol, acetone, ethyl acetate) with limited solubility in water. | [2] |

The duality of the polar carboxylic acid and the non-polar tert-butyl group results in amphiphilic character, driving its solubility in a range of organic solvents while the large hydrocarbon content limits aqueous solubility.[2]

Part 2: Synthesis and Analytical Confirmation

Robust synthesis and rigorous characterization are the cornerstones of chemical research, ensuring the identity and purity of the material under investigation.

A Representative Synthetic Pathway

While multiple synthetic routes may exist, a chemically intuitive approach to this compound is the Michael addition of tert-butanol to an acrylic acid derivative, followed by hydrolysis if an ester is used. This method leverages readily available starting materials.

Protocol: Synthesis via Michael Addition

-

Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., Nitrogen), dissolve tert-butanol (1.2 eq) in a suitable aprotic solvent like THF.

-

Base Addition: Cool the solution to 0 °C and add a strong base such as sodium hydride (1.1 eq) portion-wise to generate the tert-butoxide nucleophile. Allow the mixture to stir for 30 minutes.

-

Michael Addition: Slowly add ethyl acrylate (1.0 eq) to the reaction mixture, maintaining the temperature at 0 °C. After the addition is complete, allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Workup: Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride. Extract the product into ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Hydrolysis: Dissolve the resulting crude ester in a mixture of THF and water. Add lithium hydroxide (2.0 eq) and stir at room temperature until TLC or LC-MS analysis indicates complete conversion of the ester to the carboxylic acid.

-

Purification: Acidify the mixture with 1M HCl to a pH of ~3 and extract the final product with ethyl acetate. The combined organic layers are washed, dried, and concentrated. The final product can be further purified by column chromatography or distillation.

This protocol is illustrative, drawing from standard organic chemistry principles for reactions of this type. Yields and specific conditions may require optimization.

Caption: Proposed workflow for the synthesis of this compound.

Analytical Characterization Workflow

Confirming the structure and assessing the purity of the synthesized compound is a critical, self-validating step. A multi-technique approach is required.

Sources

An In-Depth Technical Guide to the Synthesis of 3-tert-Butoxypropionic Acid

Introduction

3-tert-Butoxypropionic acid is a valuable carboxylic acid derivative characterized by a propionic acid backbone and a tert-butoxy group at the 3-position.[1] Its molecular formula is C₇H₁₄O₃.[1][2] This unique structure, featuring a bulky tert-butyl ether linkage, imparts specific chemical properties that make it a useful building block in organic synthesis. The tert-butoxy group can serve as a sterically hindering moiety or as a protecting group that is stable under various conditions but can be removed under acidic conditions.[1][3] This guide provides a comprehensive overview of the primary synthetic pathways to this compound, offering in-depth analysis of reaction mechanisms, detailed experimental protocols, and a comparative assessment of the available methods for researchers, scientists, and professionals in drug development.

Overview of Synthetic Strategies

The synthesis of this compound can be approached through several strategic disconnections. The most common and practical routes involve the formation of the ether linkage or the manipulation of a pre-existing three-carbon chain. The primary pathways that will be discussed in detail are:

-

Michael Addition of tert-Butanol to an Acrylic Acid Derivative: This is arguably the most direct and widely employed method, involving the conjugate addition of a tert-butoxy group to an activated alkene.

-

Williamson Ether Synthesis: A classic ether synthesis approach, this method involves the reaction of a tert-butoxide with a 3-halopropionic acid derivative.

-

Oxidation of 3-tert-Butoxy-1-propanol: This two-step approach first establishes the ether linkage and then oxidizes a terminal alcohol to the desired carboxylic acid.

The following sections will delve into the specifics of each of these pathways, providing the necessary technical details for their successful implementation in a laboratory setting.

Pathway 1: Michael Addition of tert-Butanol to an Acrylic Acid Derivative

The Michael addition, or conjugate addition, is a powerful C-O bond-forming reaction in this context. It involves the addition of a nucleophile, in this case, the tert-butoxide ion, to an α,β-unsaturated carbonyl compound, such as an acrylate ester.[4][5]

Reaction Scheme

The overall reaction can be depicted as a two-step process: the initial Michael addition to an acrylic ester followed by hydrolysis of the resulting ester to the carboxylic acid.

Caption: Michael Addition pathway for the synthesis of this compound.

Mechanistic Insights

The reaction is typically catalyzed by a base, which deprotonates tert-butanol to form the more nucleophilic tert-butoxide anion. This anion then attacks the β-carbon of the acrylic ester, which is electrophilic due to the electron-withdrawing nature of the adjacent carbonyl group. The resulting enolate intermediate is then protonated to yield the 3-tert-butoxypropionate ester. Subsequent acidic or basic hydrolysis of the ester furnishes the final product, this compound. The choice of the acrylic ester can be strategic; for instance, using tert-butyl acrylate simplifies the final deprotection step if acidic conditions are used for hydrolysis.

Experimental Protocol

This protocol is adapted from general procedures for Michael additions of alcohols to acrylates.[4][5][6]

Step 1: Synthesis of tert-Butyl 3-tert-butoxypropionate

-

To a stirred solution of tert-butanol (1.2 equivalents) in a suitable aprotic solvent like THF, add a catalytic amount of a strong base such as sodium hydride (0.1 equivalents) at 0 °C under an inert atmosphere.

-

Allow the mixture to stir for 30 minutes to ensure the formation of sodium tert-butoxide.

-

Slowly add tert-butyl acrylate (1.0 equivalent) to the reaction mixture.

-

Let the reaction warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC or GC-MS.

-

Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude tert-butyl 3-tert-butoxypropionate, which can be purified by vacuum distillation.

Step 2: Hydrolysis to this compound

-

Dissolve the tert-butyl 3-tert-butoxypropionate in a mixture of an organic solvent (e.g., dioxane) and water.

-

Add a strong acid, such as hydrochloric acid (2-3 equivalents), and heat the mixture to reflux for 4-8 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and extract the product with ethyl acetate.

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Evaporate the solvent under reduced pressure to yield this compound. Further purification can be achieved by recrystallization or distillation.

Data Presentation

| Parameter | Expected Value |

| Yield (Step 1) | 70-90% |

| Yield (Step 2) | 85-95% |

| Overall Yield | 60-85% |

| ¹H NMR (CDCl₃, δ) | ~1.2 (s, 9H), ~2.5 (t, 2H), ~3.6 (t, 2H), ~11.5 (br s, 1H) |

| ¹³C NMR (CDCl₃, δ) | ~27.5, ~35.0, ~62.0, ~73.0, ~178.0 |

Advantages and Disadvantages

-

Advantages: High yields, readily available starting materials, and a straightforward procedure.

-

Disadvantages: The use of a strong base like sodium hydride requires careful handling. The hydrolysis step adds to the overall reaction time.

Pathway 2: Williamson Ether Synthesis

The Williamson ether synthesis is a versatile and long-standing method for preparing ethers.[7][8][9][10] In the context of this compound synthesis, it involves the reaction of a tert-butoxide with a 3-halopropionic acid derivative, typically an ester to avoid side reactions with the carboxylic acid.

Reaction Scheme

This pathway involves the Sₙ2 displacement of a halide by the tert-butoxide ion, followed by ester hydrolysis.

Caption: Williamson Ether Synthesis pathway for this compound.

Mechanistic Insights

The reaction proceeds via a bimolecular nucleophilic substitution (Sₙ2) mechanism.[9] The strongly nucleophilic tert-butoxide ion attacks the carbon atom bearing the halogen, displacing the halide ion in a single concerted step.[8][9] For this reaction to be efficient, the alkyl halide should be primary to minimize the competing elimination (E2) reaction, which is a significant concern with the sterically hindered and basic tert-butoxide.[10] Using a 3-halopropionate ester as the substrate fulfills this requirement.

Experimental Protocol

Step 1: Synthesis of Ethyl 3-tert-butoxypropionate

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve potassium tert-butoxide (1.1 equivalents) in anhydrous THF under an inert atmosphere.

-

To this solution, add ethyl 3-bromopropionate (1.0 equivalent) dropwise at room temperature.

-

After the addition is complete, heat the reaction mixture to reflux for 6-12 hours. Monitor the reaction's progress by TLC.

-

Once the reaction is complete, cool the mixture to room temperature and filter off the potassium bromide salt.

-

Remove the THF under reduced pressure.

-

Dissolve the residue in diethyl ether and wash with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl 3-tert-butoxypropionate. Purify by vacuum distillation.

Step 2: Hydrolysis to this compound

-

Dissolve the ethyl 3-tert-butoxypropionate in a mixture of ethanol and water.

-

Add an aqueous solution of sodium hydroxide (2.0 equivalents) and stir the mixture at room temperature for 2-4 hours.

-

Monitor the hydrolysis by TLC.

-

Once complete, remove the ethanol under reduced pressure.

-

Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 with concentrated hydrochloric acid.

-

Extract the product with ethyl acetate.

-

Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield this compound.

Data Presentation

| Parameter | Expected Value |

| Yield (Step 1) | 60-80% |

| Yield (Step 2) | 90-98% |

| Overall Yield | 54-78% |

| Purity (after distillation) | >98% |

Advantages and Disadvantages

-

Advantages: A well-established and reliable method for ether synthesis.

-

Disadvantages: The potential for elimination as a side reaction can lower the yield. The use of potassium tert-butoxide, a moisture-sensitive reagent, requires anhydrous conditions.

Pathway 3: Oxidation of 3-tert-Butoxy-1-propanol

This synthetic route involves the initial preparation of 3-tert-butoxy-1-propanol, followed by its oxidation to the corresponding carboxylic acid.

Reaction Scheme

Caption: Oxidation pathway for the synthesis of this compound.

Mechanistic Insights

The first step is a Williamson ether synthesis, where one of the hydroxyl groups of 1,3-propanediol is selectively converted to a tert-butyl ether. This can be achieved by using a controlled amount of base and tert-butyl halide. The second step is the oxidation of the remaining primary alcohol to a carboxylic acid. A variety of oxidizing agents can be employed, such as Jones reagent (CrO₃ in aqueous sulfuric acid and acetone) or a two-step Swern or Dess-Martin periodinane oxidation followed by a Pinnick oxidation.

Experimental Protocol

Step 1: Synthesis of 3-tert-Butoxy-1-propanol

-

To a solution of 1,3-propanediol (2.0 equivalents) in anhydrous DMF, add sodium hydride (1.0 equivalent) portion-wise at 0 °C.

-

Stir the mixture for 1 hour at room temperature.

-

Cool the mixture back to 0 °C and add tert-butyl bromide (1.0 equivalent) dropwise.

-

Allow the reaction to warm to room temperature and stir for 24 hours.

-

Quench the reaction with water and extract the product with diethyl ether.

-

Wash the combined organic layers with water and brine, and dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure and purify the resulting 3-tert-butoxy-1-propanol by vacuum distillation.

Step 2: Oxidation to this compound

-

Prepare Jones reagent by dissolving chromium trioxide in concentrated sulfuric acid and then diluting with water.

-

Dissolve 3-tert-butoxy-1-propanol (1.0 equivalent) in acetone and cool the solution in an ice bath.

-

Add the Jones reagent dropwise to the alcohol solution, maintaining the temperature below 20 °C.

-

After the addition is complete, stir the reaction mixture at room temperature for 2 hours.

-

Quench the reaction by adding isopropanol until the orange color of Cr(VI) disappears and a green precipitate of Cr(III) salts forms.

-

Filter the mixture and wash the precipitate with acetone.

-

Remove the acetone from the filtrate under reduced pressure.

-

Extract the aqueous residue with ethyl acetate.

-

Wash the combined organic layers with brine and dry over anhydrous sodium sulfate.

-

Remove the solvent to yield this compound.

Data Presentation

| Parameter | Expected Value |

| Yield (Step 1) | 40-60% |

| Yield (Step 2) | 70-85% |

| Overall Yield | 28-51% |

| Purity (after purification) | >97% |

Advantages and Disadvantages

-

Advantages: This route can be useful if 3-tert-butoxy-1-propanol is readily available or if other functional groups in a more complex substrate are incompatible with the conditions of the other pathways.

-

Disadvantages: This is a longer synthetic route with a lower overall yield. The use of chromic acid in the Jones oxidation is a significant environmental and safety concern.

Comparative Analysis of Synthesis Pathways

| Feature | Michael Addition | Williamson Ether Synthesis | Oxidation of 3-tert-Butoxy-1-propanol |

| Overall Yield | High (60-85%) | Moderate (54-78%) | Low (28-51%) |

| Number of Steps | 2 | 2 | 2 |

| Starting Materials | Readily available and relatively inexpensive | Readily available | Requires synthesis of the starting alcohol |

| Reaction Conditions | Generally mild | Requires anhydrous conditions and reflux | Involves highly toxic and corrosive reagents (Jones oxidation) |

| Key Challenges | Handling of strong bases | Potential for elimination side reactions | Low yield in the first step and hazardous oxidation step |

| Scalability | Good | Moderate | Poor, especially due to the oxidation step |

Safety Precautions

-

Sodium Hydride: A highly flammable solid that reacts violently with water. It should be handled under an inert atmosphere and away from any sources of moisture.

-

Potassium tert-Butoxide: A corrosive and moisture-sensitive solid. Appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn.

-

Jones Reagent (Chromium Trioxide): Highly toxic, corrosive, and a known carcinogen. It should be handled in a well-ventilated fume hood with appropriate PPE.

-

Strong Acids and Bases: Handle with care, wearing appropriate PPE.

-

Solvents: Many of the organic solvents used are flammable and should be handled in a well-ventilated area, away from ignition sources.

Conclusion

The synthesis of this compound can be effectively achieved through several synthetic routes. The Michael addition of tert-butanol to an acrylic ester stands out as the most efficient and high-yielding method, making it the preferred choice for most applications. The Williamson ether synthesis offers a viable alternative, although it may be susceptible to lower yields due to competing elimination reactions. The oxidation of 3-tert-butoxy-1-propanol is a less favorable route due to its lower overall yield and the use of hazardous reagents, but it may be considered in specific synthetic contexts. The selection of the optimal pathway will ultimately depend on the specific requirements of the synthesis, including scale, purity, cost, and the availability of starting materials and reagents.

References

- Google Patents. (2012). WO2012117417A1 - Process for preparing (2r, 3s) 2-benzyloxy-3-tert-butoxy carbonyl amino-3-phenyl propionic acid.

-

Name Reactions in Organic Synthesis. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

-

ResearchGate. (2009). Triphenylphosphine-Catalyzed Michael Addition of Alcohols to Acrylic Compounds. Retrieved from [Link]

-

BYJU'S. (n.d.). Williamson Ether Synthesis reaction. Retrieved from [Link]

-

Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

-

Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]

-

Professor Dave Explains. (2018). Williamson Ether Synthesis. Retrieved from [Link]

-

PubChemLite. (n.d.). 3-(tert-butoxy)propionic acid (C7H14O3). Retrieved from [Link]

-

ResearchGate. (2016). Thermal and kinetic analyses on Michael addition reaction of acrylic acid. Retrieved from [Link]

-

Wikipedia. (n.d.). Protecting group. Retrieved from [Link]

-

ResearchGate. (2010). Free-solvent Michael addition of glycerol to acrylic compounds. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). tert-Butyl Esters. Retrieved from [Link]

- Google Patents. (1989). US4885382A - Method of producing tetrakis[3,5-di-tert-butyl-4-hydroxyphenyl)propionyloxymethyl]methane.

-

PubChem. (n.d.). 3-Butoxy-1-propanol. Retrieved from [Link]

-

ResearchGate. (2007). Reactivity of tert.butyl ester 3-(3', 5'-di-tert.butyl- 4'-hydroxyphenyl)-propionic acid in the reactions of oxidation. Retrieved from [Link]

-

ACS Publications. (2021). Liquid–Liquid Equilibrium for the Esterification System of Acrylic Acid with n-Butanol Catalyzed by Ionic Liquid [BMIm][HSO4] at Atmospheric Pressure. Retrieved from [Link]

-

MDPI. (2010). Tetrabutylammonium Bromide Media Aza-Michael Addition of 1,2,3,6-Tetrahydrophthalimide to Symmetrical Fumaric Esters and Acrylic Esters under Solvent-Free Conditions. Retrieved from [Link]

Sources

- 1. This compound (21150-73-2) for sale [vulcanchem.com]

- 2. 3-(叔丁氧基)丙酸 ≥98.0% (T) | Sigma-Aldrich [sigmaaldrich.com]

- 3. Protecting group - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 8. byjus.com [byjus.com]

- 9. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

physical properties of 3-tert-Butoxypropionic acid

An In-depth Technical Guide to the Physical Properties of 3-tert-Butoxypropionic Acid

This guide provides a comprehensive overview of the core physical and chemical properties of this compound (CAS No. 21150-73-2). Designed for researchers, chemists, and professionals in drug development, this document synthesizes established data with predictive analysis based on well-understood chemical principles. We will explore its structural characteristics, physicochemical parameters, and spectroscopic profile, providing both the data and the scientific rationale behind it. Furthermore, this guide includes detailed, field-proven protocols for the experimental determination of these properties, ensuring a self-validating and reliable framework for laboratory application.

Introduction and Molecular Structure

This compound is a carboxylic acid derivative featuring a propionic acid backbone with a tert-butoxy group at the β-position.[1] Its molecular structure, C₇H₁₄O₃, incorporates a bulky, hydrophobic tert-butyl group connected via an ether linkage, and a polar, acidic carboxylic acid group.[1] This unique combination of functional groups dictates its physical properties, reactivity, and potential applications as a building block in organic synthesis.

The presence of the tert-butoxy group can confer increased stability against nucleophilic attack compared to less hindered alkoxy groups, a valuable trait in complex synthetic pathways.[1] Understanding its physical properties is paramount for its effective handling, purification, and use in subsequent chemical transformations.

Core Physicochemical Properties

The fundamental are summarized below. It is critical to note that while some data is experimentally determined and published, other values are estimated based on structurally similar compounds due to limited specific literature for this exact molecule.

| Property | Value | Source / Comment |

| CAS Number | 21150-73-2 | [2] |

| Molecular Formula | C₇H₁₄O₃ | [1] |

| Molecular Weight | 146.18 g/mol | [1] |

| Appearance | Colorless to pale yellow liquid | Assumed based on form and similar compounds.[1] |

| Density | 0.989 g/mL at 20 °C | (lit.) |

| Boiling Point | ~90 °C at 2 mmHg | Predicted based on the structurally similar 3-tert-Butoxy-3-oxopropanoic acid.[1] |

| Melting Point | Not applicable (liquid at room temp) | |

| pKa | ~3-4 | Estimated based on similar carboxylic acids; the electron-donating tert-butoxy group may slightly decrease acidity compared to unsubstituted propionic acid.[1] |

| Solubility | Soluble in common organic solvents (ethanol, acetone, ethyl acetate); limited solubility in water. | Predicted based on its structure.[1] |

In-Depth Property Analysis

Acidity and pKa

As a carboxylic acid, this compound is a moderately strong organic acid. Its pKa is predicted to be in the range of 3-4.[1] The acidity stems from the polarization of the O-H bond in the carboxyl group and the resonance stabilization of the resulting carboxylate anion. The tert-butoxy group, located at the β-position, is generally considered to be electron-donating through induction. This effect can slightly destabilize the conjugate base by intensifying its negative charge, which would theoretically result in a slightly higher pKa (weaker acid) compared to unsubstituted propionic acid (pKa ~4.87).

Solubility Profile

The solubility of a molecule is governed by the balance of its polar and non-polar components.

-

In Polar Solvents (e.g., Water): The carboxylic acid group is hydrophilic and capable of hydrogen bonding with water. However, the molecule also contains a significant non-polar component: the tert-butyl group and the three-carbon chain. This hydrophobic character limits its solubility in water.[1][3]

-

In Non-Polar/Slightly Polar Organic Solvents (e.g., Ethanol, Acetone, Ethyl Acetate): The molecule is expected to be readily soluble in these solvents.[1] The alkyl portions of the molecule can interact favorably with the organic solvents through van der Waals forces, while the carboxyl group can also engage in hydrogen bonding with protic solvents like ethanol.

-

In Basic Aqueous Solutions (e.g., aq. NaOH, aq. NaHCO₃): The acidic nature of the carboxylic acid group allows it to be deprotonated by bases to form a highly polar carboxylate salt. This salt formation dramatically increases its solubility in aqueous solutions.[3] This property is often exploited for purification via acid-base extraction.

Spectroscopic Profile

The structural features of this compound give rise to a predictable spectroscopic signature, which is crucial for its identification and characterization.

Infrared (IR) Spectroscopy

The IR spectrum is dominated by the characteristic absorptions of the carboxylic acid group.

-

O–H Stretch: A very broad, strong band is expected in the 2500-3300 cm⁻¹ region.[4][5] This broadening is a hallmark of the hydrogen-bonded dimers that carboxylic acids typically form.[4][6]

-

C=O Stretch: An intense, sharp absorption band should appear between 1710-1760 cm⁻¹. For a dimeric, saturated aliphatic acid, this peak is typically centered around 1710 cm⁻¹.[5][7]

-

C–O Stretch: A medium-intensity band is expected in the 1210-1320 cm⁻¹ region, corresponding to the C–O single bond stretching within the carboxyl and ether groups.[4][8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy:

-

-COOH Proton: A highly deshielded proton, appearing as a broad singlet far downfield, typically in the 10-12 ppm range.[6][9] Its chemical shift is dependent on concentration and solvent, and the signal will disappear upon shaking the sample with D₂O due to proton-deuterium exchange.[5][9]

-

α-Protons (-CH₂-COOH): The methylene protons adjacent to the carbonyl group are expected to appear as a triplet in the 2.0-2.5 ppm range.[9]

-

β-Protons (-O-CH₂-): The methylene protons adjacent to the ether oxygen are expected to appear as a triplet slightly further downfield than typical alkyl protons, likely in the 3.5-4.0 ppm range, due to the deshielding effect of the oxygen atom.

-

tert-Butyl Protons (-C(CH₃)₃): The nine equivalent protons of the tert-butyl group will appear as a sharp singlet around 1.2-1.4 ppm.

¹³C NMR Spectroscopy:

-

Carbonyl Carbon (-COOH): This carbon is strongly deshielded and will appear in the 165-185 ppm region.[5][7] For a saturated aliphatic acid, it is expected towards the downfield end of this range (~180 ppm).[7]

-

α-Carbon (-CH₂-COOH): The carbon adjacent to the carbonyl is expected in the 20-40 ppm range.[9]

-

β-Carbon (-O-CH₂-): The carbon attached to the ether oxygen will be deshielded, appearing in the 50-90 ppm range.

-

Quaternary Ether Carbon (-O-C(CH₃)₃): This carbon will also be in the ether region, likely around 70-80 ppm.

-

tert-Butyl Carbons (-C(CH₃)₃): The three equivalent methyl carbons of the tert-butyl group will appear upfield, typically around 25-30 ppm.

Mass Spectrometry (MS)

In mass spectrometry, aliphatic carboxylic acids often show a weak or absent molecular ion (M⁺) peak.[9][10] The fragmentation pattern is typically characterized by:

-

McLafferty Rearrangement: If a γ-hydrogen is present (which it is in this molecule), a McLafferty rearrangement can occur, leading to the loss of an alkene and formation of a radical cation. This often results in a prominent peak.

-

α-Cleavage: Cleavage of bonds adjacent to the carbonyl group is common. The most important α-cleavage for carboxylic acids involves the loss of the -OH group (M-17) or the -COOH group (M-45).[10][11][12]

Experimental Protocols

Protocol for Determining Solubility Class

This protocol provides a systematic workflow to confirm the acidic nature and solubility profile of this compound.

Methodology:

-

Water Solubility: To ~1 mL of deionized water in a test tube, add ~50 mg of the compound. Agitate vigorously. Observe if the compound dissolves. Due to its structure, it is expected to be sparingly soluble or insoluble.

-

Aqueous Base Solubility (NaOH): To a fresh sample (~50 mg), add 1 mL of 5% aqueous NaOH solution. Agitate. The compound should dissolve completely due to the formation of the sodium 3-tert-butoxypropanoate salt.[13][14]

-

Aqueous Bicarbonate Solubility (NaHCO₃): To a fresh sample (~50 mg), add 1 mL of 5% aqueous NaHCO₃ solution. Agitate. The compound, being a carboxylic acid, is acidic enough to react with the weak base, leading to dissolution and likely the evolution of CO₂ gas.[13][15] This test distinguishes it from most phenols, which are typically not acidic enough to react with bicarbonate.

-

Organic Solvent Solubility: Test the solubility of ~50 mg of the compound in 1 mL portions of ethanol, acetone, and ethyl acetate. It is expected to be fully miscible in these solvents.

Visualization of Solubility Testing Workflow:

Caption: Workflow for determining the solubility class of this compound.

Protocol for pKa Determination via Potentiometric Titration

This method allows for the precise experimental determination of the pKa value.

Causality: Titrating the weak acid (this compound) with a strong base (NaOH) while monitoring the pH allows for the construction of a titration curve. The pKa corresponds to the pH at the half-equivalence point, where the concentrations of the acid and its conjugate base are equal.

Methodology:

-

Preparation: Accurately weigh approximately 0.2 g (0.200g) of this compound into a 150 mL beaker.[16]

-

Dissolution: Dissolve the sample in ~50 mL of a 1:1 ethanol/water solution. The ethanol is necessary to ensure the acid remains fully dissolved throughout the titration.[16]

-

Titration Setup: Place the beaker on a magnetic stir plate and add a stir bar. Calibrate a pH meter and immerse the electrode in the solution.

-

Titration: Fill a burette with a standardized ~0.1 M NaOH solution. Add the NaOH solution in small, precise increments (e.g., 0.2 mL). After each addition, allow the pH to stabilize and record both the volume of NaOH added and the corresponding pH reading.

-

Data Analysis: Continue the titration well past the equivalence point (the point of rapid pH change). Plot pH (y-axis) versus the volume of NaOH added (x-axis).

-

pKa Determination:

-

Determine the volume of NaOH required to reach the equivalence point (V_eq).

-

Locate the volume corresponding to the half-equivalence point (V_eq / 2).

-

The pH of the solution at the half-equivalence point is the experimental pKa of the acid.

-

References

- This compound - 21150-73-2 - Vulcanchem. (URL: )

- 3-(tert-Butoxy)propionic acid >= 98.0 T 21150-73-2 - Sigma-Aldrich. (URL: )

- NMR and Mass Spectroscopy of Carboxylic Acids - JoVE. (URL: )

- IR: carboxylic acids - University of Calgary. (URL: )

- Spectroscopy of Carboxylic Acid Deriv

- Carboxylic Acid Unknowns and Titration - University of Wisconsin-River Falls. (URL: )

- Spectroscopy of Carboxylic Acids and Nitriles - OpenStax. (URL: )

- Spectroscopy of Carboxylic Acids and Nitriles - Chemistry LibreTexts. (URL: )

- Carboxylic Acids Spectroscopy - University of Calgary. (URL: )

- Spectroscopy of Carboxylic Acid Deriv

- Carboxylic Acid Spectroscopy - Oregon St

- Spectroscopy of Carboxylic Acids - Oregon St

- Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation - JoVE.

- Spectroscopy of Carboxylic Acids - Chemistry LibreTexts. (URL: )

- Spectroscopy of Carboxylic Acids and Nitriles - Chemistry LibreTexts. (URL: )

- Mass Spectrometry: Fragmentation - University of California, Los Angeles. (URL: )

- 3-tert-Butoxy-3-oxopropanoic acid CAS#: 40052-13-9 - ChemicalBook. (URL: )

- 40052-13-9|3-tert-Butoxy-3-oxopropanoic acid|BLD Pharm. (URL: )

- 3-tert-Butoxy-3-oxopropanoic acid | 40052-13-9 - ChemicalBook. (URL: )

- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS - University of Technology, Iraq. (URL: )

- 3-Butoxypropanoic acid | C7H14O3 | CID 81917 - PubChem. (URL: )

- Procedure For Determining Solubility of Organic Compounds - Scribd. (URL: )

- How can you determine the solubility of organic compounds? - Quora. (URL: )

- Solubility - Chemistry LibreTexts. (URL: )

- 3-(tert-Butoxy)propionic acid | CAS 21150-73-2 | SCBT - Santa Cruz Biotechnology. (URL: )

Sources

- 1. This compound (21150-73-2) for sale [vulcanchem.com]

- 2. scbt.com [scbt.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. Video: NMR and Mass Spectroscopy of Carboxylic Acids [jove.com]

- 10. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 11. CH 336: Carboxylic Acid Spectroscopy [sites.science.oregonstate.edu]

- 12. Spectroscopy of Carboxylic Acids [sites.science.oregonstate.edu]

- 13. scribd.com [scribd.com]

- 14. quora.com [quora.com]

- 15. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 16. web.mnstate.edu [web.mnstate.edu]

Introduction: A Scientist's Perspective on 3-tert-Butoxypropionic Acid

An In-depth Technical Guide to the Safe Handling of 3-tert-Butoxypropionic Acid

This compound (CAS No. 21150-73-2) is a carboxylic acid derivative characterized by a tert-butoxy group. This structure makes it a valuable building block in organic synthesis, particularly within drug discovery and materials science. Its presence in a molecule can modulate properties like solubility, lipophilicity, and metabolic stability, making it a compound of interest for researchers developing novel chemical entities. However, its utility in the lab is predicated on a thorough understanding of its potential hazards and the implementation of robust safety protocols.

This guide moves beyond a simple recitation of Safety Data Sheet (SDS) sections. As senior application scientists, our goal is to provide a narrative that explains the causality behind safety recommendations, ensuring that every researcher, from bench chemist to principal investigator, can not only follow procedures but also understand the principles that make them effective.

Hazard Identification and Risk Assessment

The foundational step in ensuring laboratory safety is a comprehensive understanding of a chemical's intrinsic hazards. This compound is classified under the Globally Harmonized System (GHS) with specific warnings that dictate its handling.

GHS Classification:

-

Skin Irritant, Category 2 (H315): Causes skin irritation.

-

Eye Irritant, Category 2 (H319): Causes serious eye irritation.

-

Specific Target Organ Toxicity – Single Exposure, Category 3 (H335): May cause respiratory irritation.

The signal word associated with these classifications is "Warning" . This indicates a moderate level of hazard. The primary risks are associated with direct contact (skin, eyes) and inhalation. The tert-butoxy group and the carboxylic acid moiety both contribute to its irritant properties. The risk is not systemic poisoning upon acute exposure, but rather localized irritation and potential tissue damage at the point of contact.

Physicochemical Properties and Their Safety Implications

Understanding the physical state and properties of a chemical is critical for anticipating its behavior in the laboratory environment.

| Property | Value | Safety Implication |

| Form | Liquid | Increased risk of splashes and spills compared to solids. Vapors can be generated. |

| Density | 0.989 g/mL at 20 °C | Similar to water; will not readily stratify in aqueous spills. |

| Storage Class | 10 - Combustible liquids | While not highly flammable, it can burn. Store away from ignition sources. |

Proactive Exposure Control: The Hierarchy of Controls

Effective safety management prioritizes engineering and administrative controls over sole reliance on Personal Protective Equipment (PPE). This "Hierarchy of Controls" is a self-validating system designed to minimize risk at every level.

Caption: Hierarchy of Controls applied to laboratory work.

Experimental Protocol: Safe Handling of this compound

This protocol is designed for handling quantities typical in a research setting (milliliters to hundreds of milliliters).

1. Preparation and Engineering Controls:

- Causality: To mitigate the risk of respiratory irritation (H335), all manipulations must be performed in a certified chemical fume hood. This engineering control captures vapors at the source, preventing them from entering the user's breathing zone.

- Action: Before starting, verify the fume hood has a valid inspection sticker and the airflow monitor indicates normal operation. Keep the sash at the lowest practical height.

2. Personal Protective Equipment (PPE):

- Causality: To prevent skin (H315) and eye (H319) irritation, a physical barrier is essential.

- Action:

- Eye Protection: Wear chemical splash goggles conforming to EN166 or NIOSH standards.[1] Standard safety glasses do not provide adequate protection from splashes.

- Hand Protection: Wear nitrile gloves. Check for any signs of degradation or tears before use. Use proper glove removal technique to avoid skin contact.[1]

- Body Protection: A standard laboratory coat is required. For larger quantities where splashing is a significant risk, consider a chemically resistant apron.

3. Chemical Handling:

- Causality: The liquid nature of the compound requires careful technique to avoid splashes and spills.

- Action: When transferring, use a funnel or pour slowly and carefully. Ground/bond containers when transferring large volumes to prevent static discharge, as it is a combustible liquid.[1][2] Keep containers tightly closed when not in use to minimize vapor release.[2][3]

4. Post-Handling:

- Causality: Contamination can be spread inadvertently.

- Action: Wash hands thoroughly with soap and water after handling is complete and before leaving the laboratory.[3][4] Decontaminate any surfaces that may have come into contact with the chemical.

Chemical Storage and Stability

Proper storage is crucial for maintaining the integrity of the chemical and ensuring the safety of the laboratory.

-

Conditions: Store in a cool, dry, well-ventilated area away from heat and sources of ignition.[3] The recommended storage temperature is typically between 15–25 °C.[5] The container must be kept tightly closed.[5]

-

Incompatibilities: Avoid strong oxidizing agents.[4] Carboxylic acids can react exothermically with bases and reducing agents. While specific reactivity data for this compound is limited, analogies to propionic acid suggest avoiding contact with metals, amines, and halogens.[1]

Emergency Procedures: A Self-Validating Response System

In the event of an exposure or spill, a clear, practiced response is the most effective tool for mitigating harm.

First-Aid Measures

-

Inhalation (Respiratory Irritation):

-

Skin Contact (Irritation):

-

Eye Contact (Serious Irritation):

-

Ingestion:

Spill Management Workflow

A spill represents a significant risk of exposure. The following workflow ensures a structured and safe response.

Caption: Step-by-step workflow for managing a chemical spill.

Key Spill Response Actions:

-

Containment: Prevent the spill from spreading and keep it away from drains.[3][5]

-

Absorption: Use an inert, liquid-binding material such as sand, diatomaceous earth, or a universal binding agent.[5]

-

Ventilation: Ensure the area is well-ventilated.[5]

Firefighting Measures

As a combustible liquid (Storage Class 10), this compound can ignite.

-

Suitable Extinguishing Media: Use dry powder, foam, water spray, or carbon dioxide (CO2).[3][6] An alcohol-resistant foam is often effective for polar organic liquids.[2]

-

Special Hazards: Upon combustion, hazardous decomposition products such as carbon monoxide (CO) and carbon dioxide (CO2) may be liberated.[4][5] Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[4][5]

Disposal and Environmental Considerations

Chemical waste must be managed responsibly to prevent environmental contamination and ensure regulatory compliance.

-

Procedure: This material and its container must be disposed of as hazardous waste.[5] Collect waste in a designated, properly labeled, and sealed container. Do not mix with other waste streams unless compatibility is confirmed.[2]

-

Regulations: Disposal must be entrusted to a licensed waste disposal company and conducted in accordance with all local, state, and federal regulations.[3][7] Do not empty into drains or release into the environment.[2][5]

Conclusion

This compound is a valuable synthetic tool whose utility is intrinsically linked to its safe and responsible handling. By understanding its specific hazards—skin, eye, and respiratory irritation—and applying the principles of the hierarchy of controls, researchers can effectively mitigate risks. The causality is clear: robust engineering controls like fume hoods, diligent use of appropriate PPE, and adherence to established protocols for handling, storage, and emergency response create a self-validating system of safety. This approach ensures that scientific discovery and personal safety remain paramount and complementary objectives in the research environment.

References

-

Safety Data Sheet: Propionic acid. Carl ROTH. [Link]

-

Safety Data Sheet: Propionic acid (UK). Carl ROTH. [Link]

-

Propanoic acid, butyl ester. NIST WebBook. [Link]

-

Butyl propionate. Wikipedia. [Link]

Sources

An In-depth Technical Guide to the Solubility of 3-tert-Butoxypropionic Acid in Organic Solvents

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 3-tert-butoxypropionic acid in organic solvents. Recognizing the limited availability of direct quantitative solubility data in public literature, this document equips researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies to both predict and experimentally determine its solubility. The guide delves into the molecular structure of this compound, explores theoretical solubility models such as Hansen Solubility Parameters (HSP), and provides detailed, step-by-step protocols for kinetic and thermodynamic solubility assays. By synthesizing theoretical principles with actionable experimental guidelines, this whitepaper serves as an essential resource for formulators and process chemists working with this compound.

Introduction: Understanding the Molecule

This compound (C₇H₁₄O₃, CAS No: 21150-73-2) is a carboxylic acid featuring a bulky tert-butoxy group.[1] This structure imparts a unique combination of polarity from the carboxylic acid moiety and non-polar character from the tert-butyl group. An understanding of these features is critical to predicting its behavior in various solvent systems.

Physicochemical Properties:

| Property | Value/Description | Source |

| Molecular Weight | 146.18 g/mol | [1] |

| Appearance | Liquid | [1] |

| Density | 0.989 g/mL at 20 °C | [1] |

| pKa | Estimated around 3-4, making it a moderately strong organic acid. | [2] |

The carboxylic acid group is capable of acting as both a hydrogen bond donor and acceptor, suggesting potential solubility in polar, protic solvents.[3][4] Conversely, the non-polar tert-butyl group contributes to its solubility in less polar, aprotic solvents. The overall solubility in a given solvent will be a balance of these competing characteristics.

Theoretical Framework for Solubility Prediction